![molecular formula C10H6N4O3 B1599707 [1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo- CAS No. 150454-82-3](/img/structure/B1599707.png)
[1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo-
Übersicht
Beschreibung
[1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo- is a heterocyclic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound, which includes a triazole ring fused to a quinoxaline ring, contributes to its wide range of applications in medicinal chemistry and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Carboxylic Acid Modifications
-
Ester hydrolysis : Alkaline hydrolysis (NaOH/MeOH/H₂O) converts methyl esters to free carboxylic acids (e.g., compound 6 ) .
-
Amidation : Ultrasound-assisted reactions with amines (e.g., benzylamine, cyclohexylamine) yield carboxamide derivatives in 15 minutes .
N-Alkylation and Acylation
-
Methylation : Dimethyl carbonate replaces toxic methylating agents (e.g., CH₃I), achieving N-methyl-TQX (7 ) in 78% yield .
-
Benzylation : Benzyl bromide in cyclopentyl methyl ether introduces lipophilic groups at N5 (e.g., compound 9 ) .
Position 7 Modifications
-
Electron-withdrawing groups (EWGs) like NO₂ or CF₃ at C7 enhance AMPA receptor affinity:
Position 8 Heterocyclic Substituents
-
Triazol-4-yl groups : Increase AMPA antagonism (IC₅₀ = 0.2 μM for TQX-173 ) .
-
Pyrrol-1-yl groups : Enhance selectivity; 8-(3-carboxypyrrol-1-yl)-TQX demonstrates submicromolar binding .
Table 2: SAR of Key TQX Derivatives
Compound | C7 Substituent | C8 Substituent | AMPA IC₅₀ (μM) | Selectivity (AMPA/NMDA) | Source |
---|---|---|---|---|---|
TQX-173 | Cl | 1,2,4-Triazol-4-yl | 0.2 | >100 | |
9b | NO₂ | 3-Carboxypyrrol-1-yl | 0.05 | >200 | |
5c | H | H | 12.4 | 5 |
Mechanistic Insights
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
TQX derivatives have been extensively studied for their potential therapeutic applications:
- Receptor Modulation : TQX compounds have shown significant binding affinity for various receptors, including the AMPA and NMDA receptors. Research indicates that certain derivatives act as selective antagonists at these sites, which are critical in neurotransmission and synaptic plasticity . Specifically, TQX derivatives have been identified as potent AMPA receptor antagonists, with implications in treating neurological disorders such as epilepsy and neurodegenerative diseases .
- Adenosine Receptor Antagonism : Studies have demonstrated that TQX derivatives exhibit affinity for adenosine receptors, particularly the hA3 subtype. These compounds can modulate adenosine signaling pathways, which are involved in numerous physiological processes including inflammation and immune response . The structural modifications at position 5 of the tricyclic nucleus have led to enhanced selectivity for hA3 receptors over hA1 and hA2A subtypes .
Neuroprotective Effects
In a study published in the Journal of Medicinal Chemistry, researchers explored a series of TQX derivatives for their neuroprotective properties. The most active compound exhibited micromolar binding affinity at the AMPA receptor and demonstrated functional antagonist activity. This suggests potential applications in preventing excitotoxicity associated with neurodegenerative conditions .
Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of TQX derivatives. Compounds were tested for their ability to inhibit pro-inflammatory cytokines in vitro. Results indicated that specific modifications to the TQX structure enhanced anti-inflammatory activity, making them promising candidates for treating inflammatory diseases .
Wirkmechanismus
The mechanism of action of [1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo- involves its interaction with various molecular targets. In anticancer research, the compound intercalates with DNA, disrupting the replication process and leading to cell death . In neurological studies, it acts as an antagonist at specific receptors, modulating neurotransmitter activity and potentially alleviating symptoms of neurological disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Another triazoloquinoxaline derivative with similar biological activities but different structural features.
[1,2,4]Triazolo[3,4-b]quinoxaline: Known for its antimicrobial and antiviral properties, this compound has a different arrangement of the triazole and quinoxaline rings.
[1,2,3]Triazolo[1,5-a]quinoxaline: This compound has a similar core structure but differs in the position of the nitrogen atoms in the triazole ring.
Uniqueness
The uniqueness of [1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo- lies in its specific arrangement of the triazole and quinoxaline rings, which contributes to its distinct biological activities and potential therapeutic applications.
Biologische Aktivität
[1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo- is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is a derivative of quinoxaline and triazole, which are known for their broad spectrum of pharmacological effects. The focus of this article is to explore the biological activity of this compound based on recent research findings.
The chemical structure of [1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid is characterized by a triazole ring fused with a quinoxaline moiety. Its molecular formula is , and it has a molecular weight of 194.16 g/mol. The compound's unique structure allows it to interact with various biological targets.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of quinoxaline derivatives, including [1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid. For example:
- Antitubercular Activity : A derivative of quinoxaline-2-carboxylic acid demonstrated significant antimycobacterial activity with a minimum inhibitory concentration (MIC) of 1.25 μg/mL against Mycobacterium tuberculosis . This suggests that the triazoloquinoxaline scaffold may also exhibit similar properties.
The mechanism by which quinoxaline derivatives exert their effects often involves the disruption of bacterial DNA. The introduction of single and double-stranded breaks in bacterial DNA has been proposed as a mode of action for these compounds. Specific mutations in genes such as MSMEG_4646 and MSMEG_5122 have been linked to resistance against these compounds in M. smegmatis, indicating that these genes may play a role in the compound's effectiveness .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinoxaline derivatives. Modifications at various positions on the quinoxaline ring can significantly influence their antimicrobial efficacy:
Compound | Substituent | MIC (µg/mL) against M. tuberculosis |
---|---|---|
1 | Ethoxycarbonyl at position 2 | 0.03 |
2 | Carboxamide at position 2 | Increased MIC |
3 | Piperazine at position 6 | Comparable to rifampicin |
This table illustrates how different substituents can alter the biological activity and potency of the compounds .
Case Study 1: Antimycobacterial Screening
A study screened various derivatives of quinoxaline-2-carboxylic acid against M. tuberculosis and M. smegmatis. The lead compound exhibited comparable activity to established drugs like rifampicin, highlighting its potential as an antitubercular agent .
Case Study 2: Resistance Mechanisms
Further investigation into spontaneous mutants resistant to quinoxaline derivatives revealed multiple mutations in key metabolic genes. This study provided insights into how bacteria adapt to antibiotic pressure and informed future drug design strategies .
Eigenschaften
IUPAC Name |
4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O3/c15-9-8-12-7(10(16)17)13-14(8)6-4-2-1-3-5(6)11-9/h1-4H,(H,11,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSGNONSJATCHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=NC(=NN23)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437551 | |
Record name | 4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150454-82-3 | |
Record name | 4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.